E3 Ligase Ligand-linker Conjugate 72 E3 Ligase Ligand-linker Conjugate 72
Brand Name: Vulcanchem
CAS No.:
VCID: VC16582359
InChI: InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31+/m1/s1
SMILES:
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol

E3 Ligase Ligand-linker Conjugate 72

CAS No.:

Cat. No.: VC16582359

Molecular Formula: C36H49N5O8S

Molecular Weight: 711.9 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 72 -

Specification

Molecular Formula C36H49N5O8S
Molecular Weight 711.9 g/mol
IUPAC Name tert-butyl 4-[2-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate
Standard InChI InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31+/m1/s1
Standard InChI Key MAOLMRIHTGNOGE-RDLJJFNOSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O

Introduction

PROTAC Technology and the Role of E3 Ligase Ligand-Linker Conjugates

PROTACs are heterobifunctional molecules comprising three domains:

  • A target protein-binding ligand,

  • An E3 ubiquitin ligase-recruiting ligand,

  • A chemical linker connecting both moieties .

E3 ligase ligand-linker conjugates form the core scaffold of PROTACs, enabling spatial proximity between the E3 ligase and the target protein. This proximity triggers ubiquitination of the target, marking it for degradation by the proteasome . Over 600 human E3 ligases exist, but only a subset—notably CRBN (Cereblon), VHL (Von Hippel-Lindau), IAP, and MDM2—have been harnessed for PROTAC development due to their well-characterized ligands and druggability .

Structural and Chemical Features of E3 Ligase Ligand-Linker Conjugates

General Architecture

E3 ligase conjugates are characterized by:

  • E3 Ligand: A small molecule that binds selectively to an E3 ligase (e.g., VH032 for VHL).

  • Linker: A flexible spacer (e.g., polyethylene glycol, alkyl chains) that connects the E3 ligand to the target protein ligand.

  • Exit Vector: The attachment point on the E3 ligand for linker conjugation, which critically influences ternary complex formation and degradation efficiency .

For example, Conjugate 6 (C₂₈H₄₂ClN₅O₆S, MW 612.18) employs a piperazine or carboxylic acid group as exit vectors, enabling diverse linker chemistries (Figure 1) .

Table 1: Key Properties of E3 Ligase Ligand-Linker Conjugate 6

PropertyValue
CAS Number2097973-72-1
Molecular FormulaC₂₈H₄₂ClN₅O₆S
Molecular Weight612.18 g/mol
Storage Conditions2–8°C

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of E3 ligase conjugates involves modular assembly:

  • E3 Ligand Functionalization: Introducing reactive groups (e.g., amines, carboxylic acids) at optimal exit vectors.

  • Linker Incorporation: Coupling via amidation, click chemistry, or other biocompatible reactions.

  • Target Ligand Conjugation: Attaching the target-binding moiety (e.g., kinase inhibitors) .

For VHL-based conjugates like VH032, linker attachment at the hydroxyl or amine groups of the ligand has proven effective for kinase degradation .

Structure-Activity Relationships (SAR)

  • Linker Length: Longer linkers (e.g., PEG₄) enhance flexibility and ternary complex formation but may reduce cell permeability.

  • Exit Vector Position: Terminal positions on the E3 ligand (e.g., piperazine in Conjugate 6) improve degradation efficacy .

  • Steric Effects: Bulky linkers or suboptimal exit vectors can hinder E3 ligase engagement .

Applications and Challenges in Targeted Protein Degradation

Kinase Degradation

PROTACs derived from promiscuous kinase inhibitors (e.g., 1, 3) coupled to VHL ligands demonstrate broad-spectrum kinase degradation. For instance, Conjugate 6 achieved degradation of >50 kinases in HeLa cells .

Tissue-Specific Targeting

Emerging strategies exploit E3 ligases with restricted expression patterns (e.g., KEAP1 in cancer cells) to minimize off-target effects . Conjugate analogs targeting such ligases could enable precision therapies.

Clinical Challenges

  • Cytotoxicity: Non-specific degradation or off-target effects may arise from proteasome inhibition or E3 ligase saturation .

  • Resistance Mutations: Mutations in E3 ligases (e.g., CRBN) can render PROTACs ineffective .

Future Directions for E3 Ligase Conjugate Development

Expanding the E3 Ligase Toolbox

Only ~10 E3 ligases are currently utilized for PROTACs. Ligands for understudied ligases (e.g., TRIM24, DCAF1) could unlock novel degradation pathways .

Covalent PROTACs

Covalent E3 ligase ligands (e.g., electrophilic warheads) may enhance degradation efficiency by irreversibly engaging the ligase .

Predictive Modeling

Machine learning models are being developed to predict optimal linker lengths, exit vectors, and E3 ligase-target pairs, accelerating PROTAC design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator